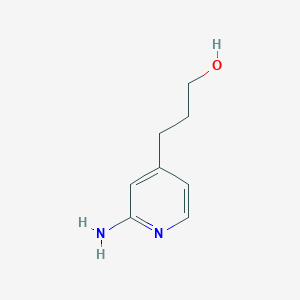
3-(2-Aminopyridin-4-yl)propan-1-ol
Cat. No. B8699550
M. Wt: 152.19 g/mol
InChI Key: XVAGPEVBJCXZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06576643B2
Procedure details


A suspension of 3-(2-aminopyridin-4-yl)propanoic acid hydrochloride (0.73 g. 3.60 mmol, prepared according to WO94/14776 in THF (10 mL) was added over 45 min to lithium aluminum hydride (12 mL, 12 mmol, 1M in THF) at 0° C. The ice bath was removed and the reaction was allowed to stir at RT for 4.5 h. The reaction was cooled to 0° C. diluted with toluene (22 mL) and quenched by the sequential addition of H2O (0.86 mL) and NaF (1.54 g). The resulting suspension was stirred at 0° C. for 45 min. The reaction mixture was filtered and the precipitate was washed with additional 10% MeOH in CHCl3. The combined filtrates were concentrated under reduced pressure. Flash chromatography (10% MeOH/CHCl3, silica gel) gave 0.25 g of the desired material as a clear oil: MS(ES+) m/z 152.7 [M+H]+.
Name
3-(2-aminopyridin-4-yl)propanoic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:8]=[C:7]([CH2:9][CH2:10][C:11](O)=[O:12])[CH:6]=[CH:5][N:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[NH2:2][C:3]1[CH:8]=[C:7]([CH2:9][CH2:10][CH2:11][OH:12])[CH:6]=[CH:5][N:4]=1 |f:0.1,2.3.4.5.6.7|
|
Inputs


Step One
|
Name
|
3-(2-aminopyridin-4-yl)propanoic acid hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC1=NC=CC(=C1)CCC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at RT for 4.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
3.60 mmol, prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ice bath was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with toluene (22 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by the sequential addition of H2O (0.86 mL) and NaF (1.54 g)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting suspension was stirred at 0° C. for 45 min
|
|
Duration
|
45 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the precipitate was washed with additional 10% MeOH in CHCl3
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrates were concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
4.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=CC(=C1)CCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.25 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
